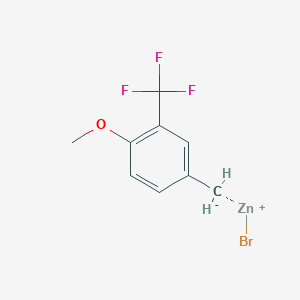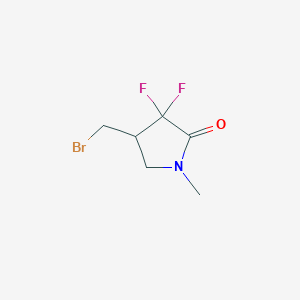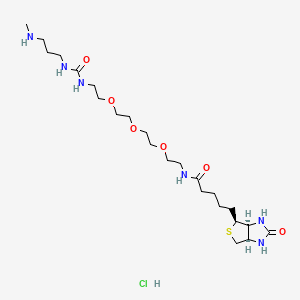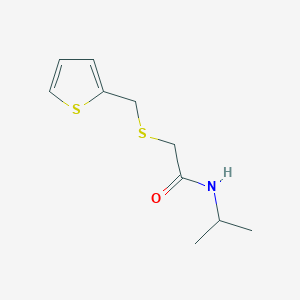
4-(2',5'-DifluorobenZyloxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 4-(2’,5’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution in THF .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency. The product is then purified and standardized to a 0.25 M concentration in THF for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide primarily undergoes substitution and addition reactions. It is a nucleophilic reagent that can participate in various cross-coupling reactions, including Negishi coupling .
Common Reagents and Conditions: Common reagents used with this compound include palladium or nickel catalysts, which facilitate the cross-coupling reactions. The reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure optimal yields .
Major Products: The major products formed from reactions involving 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. In chemistry, it is employed in the synthesis of complex organic molecules through cross-coupling reactions. In biology and medicine, it is used to create intermediates for drug development and other bioactive compounds. Industrially, it is valuable in the production of fine chemicals and materials .
Mecanismo De Acción
The mechanism by which 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in nucleophilic substitution or addition reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparación Con Compuestos Similares
Similar Compounds:
- 2,5-Difluoro-4-methoxyphenylzinc bromide
- 4-Fluorophenylzinc bromide
- Phenylzinc bromide
Uniqueness: 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the reaction outcome is required .
Propiedades
Fórmula molecular |
C13H9BrF2OZn |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1,4-difluoro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
PURKIGKHUKRBHX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=[C-]1)OCC2=C(C=CC(=C2)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)







![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)

